molecular formula C20H16ClNO2S B12615840 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one CAS No. 918543-24-5

5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B12615840
CAS No.: 918543-24-5
M. Wt: 369.9 g/mol
InChI Key: SFKPSEKJSRFJSR-UHFFFAOYSA-N
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Description

5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The acetyl, chlorophenyl, sulfanyl, and methyl groups are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) and platinum (Pt) are commonly used catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide: This compound shares the chlorophenyl and sulfanyl groups but has a different core structure.

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-thiol: Similar in having the chlorophenyl and thiol groups, but with a thiadiazole ring instead of a pyridine ring.

Uniqueness

5-Acetyl-3-[(4-chlorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918543-24-5

Molecular Formula

C20H16ClNO2S

Molecular Weight

369.9 g/mol

IUPAC Name

5-acetyl-3-(4-chlorophenyl)sulfanyl-4-methyl-1-phenylpyridin-2-one

InChI

InChI=1S/C20H16ClNO2S/c1-13-18(14(2)23)12-22(16-6-4-3-5-7-16)20(24)19(13)25-17-10-8-15(21)9-11-17/h3-12H,1-2H3

InChI Key

SFKPSEKJSRFJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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